N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group at the para position and a pyrrolo[2,3-c]pyridine-derived side chain. Its structure combines a sulfonamide moiety, known for enhancing binding affinity to biological targets, with a fused bicyclic heteroaromatic system, which may confer metabolic stability and selectivity.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-23-13-8-16-9-14-24(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)30(28,29)25-11-2-3-12-25/h4-9,13-14H,2-3,10-12,15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGDWBPDWIXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide often involves multi-step organic reactions. Key steps include:
Formation of the pyrrolopyridine ring system.
Introduction of the sulfonyl group to the pyrrolidine ring.
Coupling of the substituted benzamide with the pyrrolopyridine derivative.
Reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. Automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions:
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly utilizes hydrogen gas or metal hydrides.
Substitution: Involves electrophilic or nucleophilic reagents, depending on the position of substitution.
Common Reagents and Conditions:
Oxidation reactions often use mild oxidizing agents under controlled temperature.
Reduction reactions may occur under atmospheric pressure or catalytic conditions.
Substitution reactions generally require specific catalysts or bases to proceed efficiently.
Major Products:
The products of these reactions vary depending on the functional groups targeted, often leading to derivatives with altered electronic or steric properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation through the modulation of specific signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and growth, making them prime targets for anticancer drug development.
Table 1: Summary of Anticancer Studies Involving Pyrrolidine Derivatives
Neuroprotective Effects
The compound's structural similarity to neuroactive agents suggests potential neuroprotective effects. Research into related compounds has shown that they can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Table 2: Neuroprotective Properties of Related Compounds
| Compound Name | Disease Targeted | Mechanism | Observed Effect |
|---|---|---|---|
| KYNA | Alzheimer's | NMDA receptor antagonist | Reduced neurotoxicity |
| QUIN | Parkinson's | NMDA receptor agonist | Increased neuronal damage |
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, altering their activity or expression. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonamide-containing benzamides, as exemplified by the following analogs from :
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[2,3-c]pyridine core differs from the thiazole-based analogs. This bicyclic system may confer distinct π-π stacking interactions in enzyme binding pockets compared to monocyclic thiazole derivatives . Thiazole-containing compounds (e.g., 1063731-96-3) often exhibit improved metabolic resistance due to sulfur’s electron-rich nature, whereas the pyrrolidine sulfonamide in the target compound could enhance solubility .
The target compound’s pyrrolidine sulfonamide lacks halogens, which may reduce off-target interactions but limit electrophilic binding contributions .
Molecular Weight and Lipophilicity :
- The target compound (estimated MW ~500-550 g/mol) aligns with typical drug-like molecules, whereas analogs like 1063731-96-3 (with halogenation and CF₃ groups) may exhibit higher lipophilicity, affecting blood-brain barrier penetration .
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a pyrrolopyridine moiety and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O2S, with a molecular weight of approximately 360.4 g/mol. The presence of distinct functional groups contributes to its physicochemical properties, influencing solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 2034331-54-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors involved in cancer pathways. Similar compounds have shown the ability to inhibit various protein kinases, which play crucial roles in cell signaling and proliferation.
Targeted Pathways
Research indicates that the compound may modulate pathways associated with:
- Cell Cycle Regulation: Inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.
- Apoptosis Induction: Triggering programmed cell death in tumor cells.
Biological Activity and Research Findings
Studies have demonstrated that compounds structurally related to this compound exhibit various biological activities:
| Compound Name | Activity Type | Notes |
|---|---|---|
| 1-Methylpyrrolo[2,3-c]pyridine | Anticancer | Demonstrated efficacy against multiple cancer cell lines. |
| N-(4-Methylbenzoyl)-2-thiophenecarboxamide | Antimicrobial | Effective against bacterial strains. |
| 7-Oxo-pyrrolo[2,3-c]pyridine derivatives | BET protein inhibitors | Important for regulating gene expression in cancer cells. |
Case Studies
Recent studies have explored the efficacy of this compound in preclinical settings:
- In Vivo Tumor Regression: A study reported that derivatives similar to this compound achieved significant tumor regression in murine models, indicating strong potential as an anticancer agent .
- Kinase Inhibition Assays: The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression, showing promising results in biochemical assays .
- Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the pyrrolopyridine core can enhance potency and selectivity against target proteins .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolo[2,3-c]pyridine core. Critical steps include:
- Coupling reactions : Use of amide bond formation between the pyrrolo[2,3-c]pyridine-derived ethylamine and the sulfonylbenzamide moiety under conditions like DMF as a solvent and coupling agents (e.g., HATU or EDC) .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products .
- Catalysts and solvents : Polar aprotic solvents (e.g., DCM, DMF) and bases (e.g., triethylamine) are essential for efficient sulfonylation and cyclization .
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the connectivity of the pyrrolidine, benzamide, and pyrrolopyridine moieties. For example, characteristic peaks for the 7-oxo group appear at δ ~10–12 ppm in DMSO-d₆ .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies impurities .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak and fragmentation pattern .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Unreacted intermediates : Residual ethylamine or sulfonyl chloride derivatives may persist; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) is employed for removal .
- Oxidation byproducts : The 7-oxo group is susceptible to over-oxidation, necessitating inert atmospheres (N₂/Ar) during reactions .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during scale-up synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent ratio, temperature, catalyst loading) identifies optimal conditions. For example, a 1:1.2 molar ratio of pyrrolopyridine to benzamide precursor improves coupling efficiency .
- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing .
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?
- Substituent variation : Modifying the pyrrolidine sulfonyl group or benzamide substituents (e.g., replacing pyrrolidine with piperidine) alters bioactivity. For instance, bulkier groups enhance kinase inhibition but reduce solubility .
- Biological assays : Parallel testing against cancer cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., PI3K, EGFR) links structural features to activity .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like kinases. The sulfonylbenzamide group often interacts with ATP-binding pockets .
- QSAR models : Quantitative SAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .
Q. How should researchers address contradictory bioassay data across studies?
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., IC₅₀ vs. EC₅₀) .
- Meta-analysis : Cross-reference data from similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in potency or toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
